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Human lactoferricin

Cat. No.: B1576396
Attention: For research use only. Not for human or veterinary use.
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Description

Human lactoferricin (hLFcin) is a bioactive peptide derived from the proteolytic cleavage of human lactoferrin, a multifunctional glycoprotein of the innate immune system . This 49-amino acid peptide corresponds to the N-terminal region of the native lactoferrin and is characterized by its highly basic and amphipathic nature, which facilitates interactions with microbial membranes . The solution structure of hLFcin, as determined by NMR in a membrane-mimetic solvent, reveals a helical content from residues Gln14 to Lys29, a conformation that is better stabilized outside of an aqueous environment and is crucial for its function . The peptide is stabilized by two disulfide bonds between residues Cys10-Cys46 and Cys20-Cys37 . As an antimicrobial peptide, hLFcin exhibits a broad spectrum of research applications due to its multifaceted mechanisms of action. Its primary antibacterial activity is attributed to its highly cationic N-lobe, which allows it to interact with negatively charged components of bacterial surfaces, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria . This binding can lead to cell membrane destabilization, increased permeability, and ultimately, cell death . Beyond direct membrane disruption, hLFcin and its fragments, such as hLF 1-11, have demonstrated the ability to kill bacteria like Pseudomonas aeruginosa and may also exert immunomodulatory properties by stimulating the release of cytokines like interleukin-8 from leukocytes . The peptide's activity extends to antiviral and antifungal research, where it has shown potential against a range of pathogens . This compound provides researchers with a critical tool for studying host-defense peptides, innate immunity, and novel antimicrobial strategies. Its distinct structural features, which differ from the beta-sheet conformation of its bovine counterpart (bLFcin), contribute to its unique physiological activities and represent a key area of investigation . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial

sequence

FQWQRNMRKVR

Origin of Product

United States

Structural Biology and Conformational Dynamics of Human Lactoferricin

Primary Sequence Analysis and Amino Acid Composition

Human lactoferricin (B1576259) (LfcinH) is a bioactive peptide derived from the N-terminal region of human lactoferrin (hLf), a glycoprotein (B1211001) found in milk and other mucosal secretions. mdpi.commdpi.comnih.govoup.com Proteolytic cleavage of hLf, typically by pepsin in the stomach, releases this cationic peptide. mdpi.comnih.gov Initially, human lactoferricin was reported to be a 47-amino acid peptide, composed of two fragments (residues 1-11 and 12-47 of human lactoferrin) connected by a disulfide bridge. mdpi.commdpi.com However, subsequent research has identified a slightly longer 49-residue peptide (corresponding to residues 1-49 of hLf) with an intact peptide bond between Ala11 and Val12. mdpi.comnih.govrcsb.org

Table 1: Amino Acid Sequence of this compound (49-residue variant)

Region Sequence
Residues 1-11 Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala

Note: The sequence represents the 49-residue variant of this compound. The original 47-residue version consisted of fragments 1-11 and 12-47. mdpi.com

**2.2. Solution Structure Determination

The three-dimensional conformation of this compound is highly dependent on its environment, exhibiting significant structural plasticity when transitioning from aqueous solutions to membrane-like settings. This dynamic nature is central to its mechanism of action.

In an aqueous solution, this compound does not adopt a single, well-defined structure. Instead, it exists in a partially folded state. nih.govnih.gov Nuclear magnetic resonance (NMR) studies have revealed that the region spanning from Glutamine-14 (Gln14) to Lysine-29 (Lys29) assumes a nascent helix in the form of a coiled conformation. mdpi.comnih.govrcsb.org The peptide shows a non-existent β-sheet character in either its N- or C-terminal regions under these conditions. nih.govrcsb.org This contrasts with the more structured conformation it adopts in membrane-mimetic environments. researchgate.net

Significant structural differences exist between human and bovine lactoferricin (LfcinB), which may account for their differing levels of antimicrobial activity. mdpi.comoup.com While this compound is larger and adopts a coiled or helical structure depending on the solvent, the 25-residue bovine lactoferricin folds into a distorted antiparallel β-sheet in an aqueous solution. mdpi.comnih.govnih.gov This β-sheet conformation of LfcinB is markedly different from the alpha-helical structure the same sequence adopts within the intact parent bovine lactoferrin protein. mdpi.com In contrast, the helical nature of this compound in membrane-mimetic environments more closely resembles the conformation of that region in the crystal structure of the intact human lactoferrin protein. nih.govrcsb.org These distinct structural properties are believed to contribute to the unique physiological activities and potencies of the two peptides, with bovine lactoferricin generally exhibiting stronger antibacterial activity. mdpi.comoup.comcaldic.com

Table 2: Comparative Secondary Structures in Aqueous Solution

Lactoferricin Type Primary Conformation in Aqueous Solution Key Structural Feature
Human (LfcinH) Partially folded, coiled conformation nih.govrcsb.org Nascent helix (residues Gln14-Lys29) mdpi.comnih.govrcsb.org

| Bovine (LfcinB) | Distorted antiparallel β-sheet mdpi.comnih.gov | β-sheet hairpin mdpi.com |

**2.3. Structural Elements Critical for Bioactivity

The biological function of this compound is intrinsically linked to specific structural motifs within its sequence. The arrangement of these elements allows for potent interactions with microbial cell membranes.

A key structural element for the bioactivity of this compound is an 11-amino-acid amphipathic alpha-helical region, corresponding to residues 20-30. mdpi.comnih.govasm.org This region, with the sequence FQWQRNMRKVR, is exposed on the outer surface of the N-terminal lobe of the parent lactoferrin molecule. nih.govnih.gov The amphipathic nature of this helix is a critical feature, characterized by a cluster of basic, positively charged amino acids (like arginine and lysine) and a distinct hydrophobic surface created by residues such as tryptophan. mdpi.commdpi.com This spatial separation of charged and nonpolar side chains allows the peptide to interact electrostatically with the negatively charged components of bacterial membranes (like lipopolysaccharide) and subsequently insert its hydrophobic face into the lipid bilayer, leading to membrane disruption and cell death. mdpi.comasm.org The maintenance of this alpha-helical structure appears to be essential for its potent antibacterial activity. nih.gov

Structural Elements Critical for Bioactivity

Role of Specific Amino Acid Residues (e.g., Arginine, Tryptophan, Cysteine)

The functionality of this compound (LfcinH), a potent antimicrobial peptide derived from the N-terminus of human lactoferrin (hLf), is intrinsically linked to its amino acid composition and the specific roles played by key residues. Among these, arginine, tryptophan, and cysteine are of particular importance, contributing to the peptide's structure, membrane interaction, and antimicrobial activity.

Arginine (Arg) residues are fundamental to the cationic nature of lactoferricin, which is crucial for its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net The N-terminal region of hLf contains a stretch of arginine residues (Arg2, Arg3, Arg4, Arg5) that is essential for its binding capabilities. nih.govmdpi.com This positively charged cluster is thought to be involved in the permeabilization of the bacterial membrane. researchgate.net Studies have demonstrated that the replacement of arginine residues with alanine (B10760859) leads to a significant reduction in the peptide's biological activity, highlighting the importance of these positively charged residues. researchgate.net The strong cationic properties and hydrogen-bonding ability of arginine facilitate electrostatic interactions and binding to negatively charged molecules on bacterial surfaces. researchgate.net

Tryptophan (Trp) residues are critical for the antimicrobial action of lactoferricin, primarily due to their interaction with the lipid bilayer of cell membranes. researchgate.netnih.gov Tryptophan has a preference for the interfacial region of lipid bilayers, which helps to anchor the peptide to the membrane. researchgate.net In this compound, the single tryptophan residue at position 9 is considered very important for its activity. researchgate.net Replacement of this tryptophan with alanine results in a notable decrease in biological activity. researchgate.net The indole (B1671886) side chain of tryptophan is also implicated in maintaining the peptide's structure through hydrophobic contacts, potentially holding it in a conformation suitable for membrane interaction. researchgate.netnih.gov The antibacterial activity of lactoferricin is significantly diminished when tryptophan residues are absent, underscoring their essential role in destabilizing the regular membrane bilayer structure. nih.gov

Cysteine (Cys) residues play a crucial structural role in this compound. The original 47-amino acid sequence of this compound was reported to have two subfragments connected by a disulfide bond between cysteine residues. nih.govmdpi.com This disulfide bridge is formed between Cys12 and another cysteine residue within the peptide, creating a cyclic portion. nih.gov This structural feature is important for the peptide's stability and conformation. The replacement of cysteine residues has been shown to be detrimental to the peptide's activity, indicating the importance of the disulfide bond for maintaining the structural integrity necessary for its biological function. researchgate.net

Table 1: Key Amino Acid Residues in this compound and Their Functions

Amino Acid Position(s) Key Function(s) Impact of Replacement
Arginine (Arg) 2, 3, 4, 5 Electrostatic interaction with microbial membranes, membrane permeabilization. researchgate.netnih.govmdpi.comresearchgate.net Significant loss of antimicrobial activity. researchgate.net
Tryptophan (Trp) 9 Anchoring to the lipid bilayer, membrane destabilization, maintaining peptide conformation. researchgate.netresearchgate.netnih.govnih.gov Remarkable decrease in biological activity. researchgate.net
Cysteine (Cys) e.g., 12 Formation of disulfide bonds, structural stability and integrity. researchgate.netnih.govmdpi.com Loss of antimicrobial activity. researchgate.net

Identification of Key Binding Sites (e.g., LPS binding site)

A critical aspect of this compound's mechanism of action is its ability to recognize and bind to specific molecular targets on microbial cells. The most well-characterized of these is the lipopolysaccharide (LPS) binding site, which is pivotal for its activity against Gram-negative bacteria.

The primary LPS binding site in human lactoferrin, and consequently in lactoferricin, is located within the N-terminal domain. nih.govnih.govasm.org Specifically, a loop region spanning amino acids 28 to 34 has been identified as a key area for LPS interaction. nih.govmdpi.comnih.govnih.govasm.org This region is present in the sequence of this compound. nih.gov Further research has pinpointed a stretch of four arginine residues near the N-terminus (residues 2-5) as being critically important for binding to LPS. nih.govmdpi.com This highly cationic region likely interacts with the negatively charged lipid A portion of LPS. asm.org

The binding of lactoferricin to LPS is a crucial first step in its antimicrobial process against Gram-negative bacteria. This interaction leads to the destabilization and increased permeability of the outer bacterial membrane. researchgate.netnih.gov By binding to and neutralizing LPS, lactoferricin can also inhibit the potent inflammatory responses that are triggered by free LPS, which can lead to conditions like septic shock. nih.govasm.org

In addition to the primary LPS binding site, other regions of lactoferrin have been implicated in binding to different molecules. For instance, lactoferrin can bind to glycosaminoglycans, such as heparin, and this binding also involves basic amino acid residues in the N-terminal region. nih.govasm.org There is evidence to suggest that the binding sites for LPS and heparin may overlap. asm.org Furthermore, lactoferrin has been shown to bind to DNA, an interaction that also appears to be mediated by the cationic N-terminal sequence. aai.org

Table 2: Key Binding Sites of this compound

Binding Site Location on Lactoferricin Target Molecule Significance
Lipopolysaccharide (LPS) Binding Site N-terminal domain, specifically residues 28-34 and the Arg2-Arg5 stretch. nih.govmdpi.comnih.govnih.govasm.org Lipopolysaccharide (LPS) on Gram-negative bacteria. nih.gov Destabilizes bacterial outer membrane, neutralizes endotoxic effects of LPS. researchgate.netnih.gov
Heparin Binding Site N-terminal region, overlapping with the LPS binding site. nih.govasm.org Heparin and other glycosaminoglycans. nih.govasm.org May play a role in anti-inflammatory and other biological activities.
DNA Binding Site Cationic N-terminal sequence. aai.org DNA. aai.org May modulate host immune responses to bacterial DNA. aai.org

Molecular Mechanisms of Biological Activities

Mechanisms of Antimicrobial Action

The antimicrobial prowess of human lactoferricin (B1576259) stems from a multi-pronged attack on bacterial cells, targeting their membranes, essential structural components, and internal processes.

A primary mechanism of human lactoferricin's bactericidal activity is its ability to directly interact with and disrupt bacterial membranes. mdpi.com Due to its highly cationic nature, the peptide is electrostatically attracted to the negatively charged components of bacterial cell walls. mdpi.com This interaction leads to the destabilization and increased permeability of the membrane. mdpi.comnih.gov

This permeabilization can result in the leakage of cytoplasmic contents, disruption of the cellular ion balance, and ultimately, cell death. mdpi.com Studies have shown that lactoferricin can cause the formation of large membrane blebs and detachment of the inner and outer membranes in bacteria like E. coli. plos.org This membrane disruption is a key initial step in its antimicrobial action, often preceding any internal effects. plos.org While some studies suggest this leads to cell lysis, others indicate that membrane depolarization occurs without complete cell breakdown. mdpi.comexplorationpub.com

This compound specifically targets key molecules on the surface of both Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, it binds to lipopolysaccharides (LPS), a major component of their outer membrane. mdpi.comexplorationpub.commdpi.com This interaction can cause the release of LPS from the bacterial surface, further destabilizing the outer membrane. mdpi.comnih.gov The binding site for LPS on human lactoferrin has been identified within the N-terminal loop, specifically involving amino acids 28 to 34. mdpi.comnih.gov

In Gram-positive bacteria, which lack LPS, this compound interacts with teichoic and lipoteichoic acids. explorationpub.comnih.govmdpi.com These anionic polymers are crucial for the integrity of the Gram-positive cell wall. nih.gov By binding to these acids, lactoferricin disrupts cell wall structure and function, contributing to its bactericidal effect. mdpi.com

The interaction with these surface molecules is often the initial step that facilitates the subsequent permeabilization of the bacterial membrane and potential entry into the cell. nih.gov

Beyond membrane disruption, this compound can also exert its antimicrobial effects by targeting intracellular components. After crossing the bacterial membrane, the peptide can interact with vital intracellular molecules and processes. nih.gov

Research indicates that lactoferricin can bind to bacterial DNA, potentially interfering with replication and transcription. nih.gov Furthermore, it has been shown to inhibit the plasma membrane H+-ATPase in certain microbes. mdpi.com This enzyme is critical for maintaining the intracellular pH and the transmembrane proton gradient, and its inhibition can lead to cell death. mdpi.com The ability of lactoferricin to translocate into the bacterial cytoplasm allows it to access and disrupt these essential internal functions. nih.gov

Bacterial biofilms, communities of bacteria encased in a protective matrix, are notoriously resistant to conventional antibiotics. This compound has demonstrated the ability to inhibit the formation of these biofilms. iu.edu

One of the key mechanisms behind this anti-biofilm activity is the chelation of iron. iu.edu Iron is an essential nutrient for bacterial growth and biofilm development. brieflands.com By sequestering free iron, lactoferricin creates an iron-deficient environment, which can inhibit bacterial adherence and the initial stages of biofilm formation. iu.edubrieflands.com Studies have shown that this iron-dependent mechanism is particularly effective in preventing biofilm formation by pathogens like Pseudomonas aeruginosa. iu.edu

Additionally, a synthetic peptide corresponding to the initial 11 amino acids of human lactoferrin has been shown to effectively inhibit biofilm formation by Candida parapsilosis and Candida albicans, primarily by interfering with the early stages of biofilm development and reducing cell density and metabolic activity. mdpi.comnih.gov

Modulation of Bacterial Intracellular Processes (e.g., DNA, H+-ATPase inhibition)

Mechanisms of Antiviral Action

This compound also possesses significant antiviral properties, primarily by preventing the initial stages of viral infection.

The principal antiviral mechanism of this compound is the blockade of viral entry into host cells. mdpi.com This is achieved by binding to molecules on the host cell surface that viruses use as receptors or co-receptors for attachment. mdpi.comnih.gov

A key target for lactoferricin is heparan sulfate (B86663) proteoglycans (HSPGs), which are utilized by a wide range of viruses for initial contact with the host cell. nih.govfrontiersin.org By binding to HSPGs, lactoferrin and its derivatives competitively inhibit the attachment of viral particles, effectively preventing the infection from starting. nih.govscienceopen.com This mechanism has been demonstrated against various viruses, including herpes simplex virus (HSV) and human coronaviruses. mdpi.comnih.govnih.gov

In some cases, lactoferricin can also interact directly with the viral particles themselves, further hindering their ability to bind to host cells. mdpi.comnih.gov This dual interaction with both host cell receptors and viral particles makes it a potent inhibitor of viral adsorption. nih.gov

Interference with Viral Entry and Replication

A primary antiviral strategy of this compound is the blockade of viral entry into host cells. Due to its cationic nature, lactoferricin can interact with negatively charged molecules on the cell surface, such as heparan sulfate proteoglycans (HSPGs). frontiersin.orgjpnim.com Many viruses utilize these same molecules as initial attachment sites before engaging with specific receptors. frontiersin.orgjpnim.commdpi.com By binding to HSPGs, lactoferricin effectively competes with viral particles, thereby preventing their adhesion to the host cell and subsequent entry. frontiersin.orgmdpi.comnih.gov This mechanism has been observed in its activity against various viruses, including alphaviruses. nih.gov

Furthermore, lactoferricin can inhibit viral replication even after the virus has entered the cell. For instance, in the case of rotavirus, it is suggested that lactoferrin can withhold calcium, an element crucial for the assembly of new viral particles. academie-sciences.fr

Direct Interaction with Viral Particles

In addition to interfering with virus-host cell interactions, this compound can directly engage with viral particles. academie-sciences.frnih.govijmrhs.com This direct binding can neutralize the virus, rendering it non-infectious. For example, both human and bovine lactoferrin have been shown to bind to the envelope glycoproteins E1 and E2 of the Hepatitis C virus (HCV), preventing its entry into hepatocytes. mdpi.comresearchgate.net Similarly, lactoferrin can bind to adenovirus particles, specifically polypeptides III and IIIa, which can impact viral replication. academie-sciences.frmdpi.com This direct interaction with viral surface proteins is a key component of its antiviral arsenal (B13267) against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Papillomavirus (HPV). mdpi.comijmrhs.com

Mechanisms of Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, exerting its effects through multiple, interconnected molecular pathways that lead to the inhibition of tumor growth and induction of cancer cell death.

Induction of Apoptosis Pathways (e.g., Caspase-dependent, p53 activation)

A key mechanism of lactoferricin's anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. This process is often mediated through the activation of caspase cascades. Studies have shown that lactoferricin can trigger the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. mdpi.commdpi.com The activation of these caspases leads to the cleavage of essential cellular proteins, ultimately resulting in cell death. capes.gov.br

Lactoferricin can also modulate the expression of proteins involved in the apoptotic process. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov Furthermore, lactoferricin can induce apoptosis through p53-dependent and independent pathways. mdpi.comnih.gov In some cancer cell lines, lactoferrin treatment leads to an increase in p53 protein levels, a tumor suppressor that can initiate apoptosis in response to cellular stress. mdpi.comcaldic.com In other cases, apoptosis is induced via the JNK-associated Bcl-2 signaling pathway, independent of p53. capes.gov.br

Cell Cycle Arrest Induction (e.g., G1 to S transition, Cdk/Cyclin/p21 modulation)

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 to S phase transition. nih.govaacrjournals.org This arrest is achieved by modulating the levels and activity of key cell cycle regulatory proteins. Research has demonstrated that lactoferrin treatment can lead to a significant increase in the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. nih.govcdnsciencepub.comresearchgate.net These inhibitors bind to and inactivate cyclin-CDK complexes, such as Cdk2/cyclin E and Cdk4/cyclin D, which are essential for progression through the G1 phase. nih.govaacrjournals.orgmolbiolcell.org

The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. nih.govcdnsciencepub.com Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and thereby causing the cell to arrest in G1. cdnsciencepub.com This effect has been observed in various cancer cell lines, including breast and head and neck cancers. nih.govaacrjournals.org

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

Cell Line Effect on Protein Levels/Activity Outcome
MDA-MB-231 (Breast Carcinoma) ↓ Cdk2, ↓ Cyclin E, ↑ p21 G1 Arrest
Head and Neck Cancer Cells ↑ p27, ↓ Phosphorylated Rb, ↓ Cyclin E G1 Arrest
H1299 (p53-deficient) ↑ p21, ↑ Hypophosphorylated Rb G1 Arrest

Membrane-Mediated Cytotoxicity and Cell Lysis

A distinct mechanism of this compound's anticancer action is its ability to directly interact with and disrupt the membranes of cancer cells, leading to cytotoxicity and lysis. spandidos-publications.comoup.com This selective toxicity is attributed to the differences in membrane composition between cancerous and non-cancerous cells. Cancer cell membranes often have a higher exposure of negatively charged phospholipids, such as phosphatidylserine (B164497) (PS), on their outer leaflet. spandidos-publications.comnih.gov

The cationic nature of lactoferricin facilitates its electrostatic attraction to these anionic components of the cancer cell membrane. spandidos-publications.comresearchgate.net This interaction can lead to membrane permeabilization, altering the barrier function and ultimately causing cell death. spandidos-publications.comnih.gov Derivatives of this compound have been specifically designed to enhance this interaction with PS, showing increased cytotoxicity towards melanoma cells while having minimal effect on normal cells. nih.gov

Anti-Angiogenic Mechanisms (e.g., VEGF downregulation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Human lactoferrin has been shown to possess anti-angiogenic properties, thereby inhibiting the blood supply to tumors. mdpi.comnih.gov One of the primary mechanisms is the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. mdpi.comresearchgate.net

Studies have shown that lactoferrin can inhibit VEGF-mediated angiogenesis both in vitro and in vivo. nih.gov In tumor endothelial cells, bovine lactoferrin has been found to downregulate the expression of VEGF-A and its receptor, VEGFR. mdpi.comresearchgate.net This effect is mediated through the inhibition of the NF-κB pathway, leading to the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcriptional regulator of VEGF. mdpi.comresearchgate.net By disrupting the VEGF signaling pathway, lactoferrin can effectively inhibit the proliferation, migration, and tube formation of endothelial cells, thus impeding tumor angiogenesis. mdpi.com

Modulation of Gene Expression and Signaling Pathways

This compound and its parent molecule, lactoferrin, exert significant control over cellular processes by modulating gene expression and key signaling pathways. This regulation is crucial for its roles in immunomodulation, cell growth, and differentiation.

Studies have revealed that lactoferrin can enter the host cell nucleus and bind to DNA, thereby directly regulating gene expression. spandidos-publications.com This interaction can influence a multitude of signaling pathways. For instance, secreted lactoferrin (sLF) has been shown to activate immune cells and modulate the production of cytokines like Tumor Necrosis Factor (TNF), Interleukin (IL)-8, and IL-12 by directly activating the master immune and inflammatory regulator, NF-κB. plos.org The glycosylation of sLF is believed to be important for this NF-κB activation. plos.org

Furthermore, in different cell models, lactoferrin has been found to influence other critical signaling pathways, including the Jnk, Akt, and PI3K complex pathways in MCF7 breast cancer cells. plos.org An intracellular form of lactoferrin, known as ΔLF, which is downregulated in some cancers, has been shown to induce antiproliferative effects and cell cycle arrest by increasing the expression of SKP1, a key component in protein degradation. plos.org

Genome-wide analyses have highlighted that secreted and intracellular forms of lactoferrin mediate their effects through distinct signaling networks. plos.org Secreted lactoferrin pathways often involve receptor-mediated signaling, including GPCR, PI3K complex, and POU5F1. plos.org In contrast, intracellular ΔLF signaling centers around molecules like RIF1, NOS3, and RNPS1. plos.org This suggests that the structural differences between the lactoferrin isoforms, particularly glycosylation, dictate their signaling fates. plos.org Additionally, lactoferrin has been shown to regulate gene expression related to the cell cycle, apoptosis, and the NRF2 antioxidant signaling pathway. mdpi.com

Interaction with Negatively Charged Tumor Cell Components

A key aspect of the anticancer activity of this compound and its derivatives lies in their ability to selectively interact with the negatively charged components of tumor cell membranes. nih.govnih.gov Cancer cell membranes often exhibit a higher net negative charge compared to normal cells due to an increased presence of molecules like phosphatidylserine (PS). nih.govuminho.pt

This difference in surface charge provides a basis for the selective targeting of cancer cells. uminho.pt Cationic peptides derived from this compound are electrostatically attracted to the anionic surfaces of tumor cells. nih.govuminho.pt This initial binding is a critical step in their cytotoxic mechanism.

Research has demonstrated that derivatives of this compound, such as R-DIM-P-LF11-334, specifically interact with phosphatidylserine. nih.govoncotarget.com This interaction leads to membrane perturbation and permeabilization, ultimately causing cancer cell death, while leaving non-cancerous cells relatively unharmed. nih.govoncotarget.com The specificity of this interaction has been confirmed using liposomal model systems that mimic cancerous (containing phosphatidylserine) and non-cancerous (containing phosphatidylcholine) membranes. nih.govoncotarget.com The interaction with the cancer-mimicking membranes was shown to induce an increase in the β-sheet content of the peptide. oncotarget.com

The N-terminal region of human lactoferrin, characterized by a cluster of four arginine residues, is crucial for its interaction with other negatively charged molecules on cancer cells, such as glycosaminoglycans (GAGs), including heparan and chondroitin (B13769445) sulfates, and sialic acids. nih.gov This primary, selective interaction with negatively charged components on the tumor cell surface is a fundamental mechanism behind the anticancer specificity and cytotoxicity of this compound and its derivatives. spandidos-publications.comnih.gov

Mechanisms of Immunomodulatory Activity

This compound and lactoferrin are potent modulators of the immune system, influencing both innate and adaptive immune responses through various mechanisms.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Human lactoferrin demonstrates a significant ability to modulate the expression of pro-inflammatory cytokines, which are key mediators of the inflammatory response. Depending on the context of the immune challenge, lactoferrin can either suppress or enhance the production of these cytokines.

In many instances, lactoferrin acts as an anti-inflammatory agent by downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1α, and IL-1β. mdpi.comcdnsciencepub.comresearchgate.net This suppression has been observed in various models, including in response to lipopolysaccharide (LPS), a component of Gram-negative bacteria. cdnsciencepub.comresearchgate.net For example, in monocytic cells stimulated with LPS, lactoferrin has been shown to reduce the mRNA expression and secretion of TNF-α, IL-1β, IL-6, and IL-8. researchgate.net The internalization of lactoferrin into monocytic cells can lead to a reduction in IL-6 production by blocking the binding of NF-κB to the TNF-α promoter. researchgate.net

Conversely, under certain conditions, lactoferrin can also enhance the production of pro-inflammatory cytokines to bolster the immune response. It can activate macrophages to release molecules like TNF-α and IL-8. mdpi.comnih.gov This dual regulatory capacity allows lactoferrin to fine-tune the inflammatory response, preventing excessive inflammation while still enabling an effective defense against pathogens.

Interaction with Toll-Like Receptors (TLRs) and Associated Signaling Pathways (e.g., NF-κB, MAPK)

A critical mechanism underlying the immunomodulatory effects of this compound is its interaction with Toll-like receptors (TLRs), a class of pattern recognition receptors that play a central role in the innate immune system.

Human lactoferrin has been shown to activate NF-κB, a key transcription factor in inflammatory responses, through the Toll-like receptor 4 (TLR4) pathway. nih.gov Interestingly, the carbohydrate components of human lactoferrin are responsible for this TLR4 activation. nih.gov This activation can proceed through both MyD88-dependent and MyD88-independent signaling pathways. nih.gov

Lactoferrin's interaction with TLR4 is complex. While it can directly activate TLR4 signaling, it can also interfere with LPS-stimulated TLR4 signaling. nih.gov It achieves this by competing with the LPS-binding protein (LBP) for binding to LPS, thereby preventing the interaction of LPS with CD14, a co-receptor for TLR4. mdpi.com This blockage of the LPS-CD14 interaction subsequently attenuates the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways, leading to reduced production of pro-inflammatory cytokines. mdpi.comrsc.org

The this compound-derived peptide hLf1-11 can also activate TLR4, as well as TLR5 and TLR7 signaling pathways, leading to the upregulation of intracellular NF-κB and a pro-inflammatory cytokine response. nih.gov Furthermore, lactoferrin can interact with other TLRs, such as TLR2 and TLR9, to modulate cellular inflammatory responses. researchgate.net

Influence on Immune Cell Functions (e.g., Macrophages, Natural Killer Cells, B and T Cells)

Human lactoferrin exerts a broad influence on the function of various immune cells, contributing to both innate and adaptive immunity.

Macrophages: Lactoferrin can activate macrophages, increasing their phagocytic activity and prompting them to release pro-inflammatory molecules like TNF-α, IL-8, and nitric oxide. mdpi.comnih.gov It also modulates the production of cytokines by macrophages in response to pathogens. nih.gov

Natural Killer (NK) Cells: Lactoferrin has been reported to enhance the cytotoxic activity of NK cells against tumor cells. avma.org

B and T Cells: Lactoferrin plays a role in adaptive immunity by influencing B and T lymphocytes. It can promote the maturation of B lymphocytes into effective antigen-presenting cells and stimulate the synthesis of antibodies. mdpi.com It also affects the differentiation and activation of T cells, potentially enhancing the cytotoxic functions of lymphokine-activated killer cells. mdpi.com Lactoferrin can also influence the differentiation of T helper cells, promoting a Th1-type immune response, which is crucial for cell-mediated immunity. nih.gov Receptors for lactoferrin have been identified on all T-cell subsets. nih.gov

This wide-ranging influence on immune cell function underscores the role of lactoferrin as a key regulator of the host's defense system. mdpi.com

Endotoxin (B1171834) Neutralization

A crucial protective function of this compound is its ability to neutralize endotoxins, primarily lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of sepsis. nih.govmdpi.com

The neutralization mechanism involves direct binding of lactoferricin to the lipid A portion of LPS. nih.govnih.gov This binding is facilitated by the peptide's cationic nature, which allows for electrostatic interactions with the negatively charged phosphate (B84403) groups of lipid A. nih.gov The N-terminal region of human lactoferrin, particularly a loop containing amino acids 28-34, is essential for this high-affinity interaction. mdpi.com A short, synthetic peptide based on human lactoferrin, LF11, has been shown to fold into a specific "T-shaped" structure upon binding to LPS, which is crucial for its neutralizing activity. nih.gov

By binding to and sequestering LPS, lactoferricin prevents it from interacting with its receptors on immune cells, such as the TLR4 complex. mdpi.comrsc.org This blockage of the initial step in the endotoxin signaling cascade effectively inhibits the overproduction of pro-inflammatory cytokines like TNF-α, which are responsible for the life-threatening consequences of septic shock. nih.gov Peptides derived from this compound, such as LF-33, have demonstrated potent endotoxin-neutralizing capacity both in vitro and in vivo, protecting against lethal endotoxin challenges. nih.gov

Structure Activity Relationship Studies and Peptide Engineering of Human Lactoferricin

Identification of Minimal Active Sequences and Functional Domains

Human lactoferricin (B1576259) (hLfcin) is a 49-amino acid peptide that is released from the N-lobe of human lactoferrin upon proteolytic cleavage. nih.govasm.org However, research has demonstrated that the full-length peptide is not essential for its biological activity. Shorter fragments have been identified that retain, and in some cases exceed, the potency of the parent peptide.

A prominent example is the 11-amino acid peptide from the N-terminus of human lactoferrin, known as hLF(1-11), with the sequence GRRRRSVQWCA. mdpi.com This short fragment has demonstrated significant antibacterial and antifungal activity both in laboratory settings and in living organisms. mdpi.com Another crucial region identified is the peptide sequence spanning residues 19-31 (KCFQWQRNMRKVR), which has been defined as an optimal length for microbicidal action against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. frontiersin.org

The functional domains of human lactoferricin are characterized by a high concentration of basic amino acid residues, such as arginine (Arg), which imparts a strong positive charge to the peptide. This cationic nature is critical for its initial interaction with negatively charged microbial cell membranes. The N-terminal sequence, particularly the first five residues (Gly1-Arg2-Arg3-Arg4-Arg5), has been shown to be decisive for interactions with biological molecules like heparin and DNA. mdpi.com Furthermore, aromatic residues, especially tryptophan (Trp), are vital for the peptide's ability to penetrate and disrupt the membrane bilayer. nih.gov The loop region encompassing amino acids 28-34 has been specifically identified as a binding site for bacterial lipopolysaccharide (LPS). nih.gov

Rational Design of this compound Analogues and Derivatives

Building on the knowledge of its key functional domains, researchers have employed rational design strategies to create analogues of this compound with improved characteristics. These strategies involve specific amino acid substitutions, creating dimeric or multimeric forms, and designing chimeric peptides.

Amino Acid Substitution Studies for Enhanced Activity or Selectivity

Amino acid substitution is a key strategy to probe the structure-activity relationship and enhance peptide function. Alanine (B10760859) scanning, where individual amino acids are systematically replaced by alanine, has been instrumental. An alanine scan of the this compound fragment 20-31 revealed that Cysteine (Cys) at position 20, Tryptophan (Trp) at 23, Arginine (Arg) at 28, Lysine (Lys) at 29, and Arginine (Arg) at 31 are crucial for the peptide's full killing activity. frontiersin.org

Given that this compound has only one tryptophan residue, while the more potent bovine lactoferricin has two, studies have focused on increasing tryptophan content. The addition of a tryptophan residue to 15-residue derivatives of this compound led to a substantial increase in antimicrobial activity. nih.gov This highlights the importance of the size, shape, and aromatic character of tryptophan in promoting peptide-membrane interactions. nih.govnih.gov

Substitutions are not limited to natural amino acids. Replacing neutral hydrophilic residues Gln24 and Asn26 in the 19-31 fragment with Lys and Ala, respectively, resulted in an analogue (HLopt2) with significantly enhanced microbicidal activity, including a more than 10-fold stronger fungicidal effect compared to its natural counterpart. frontiersin.org This demonstrates that targeted substitutions can dramatically boost potency and selectivity.

Table 1: Effects of Amino Acid Substitutions on this compound Fragment Activity
Peptide FragmentSubstitutionKey FindingReference
hLF(20-31)Alanine ScanIdentified Cys20, Trp23, Arg28, Lys29, Arg31 as critical for activity. frontiersin.org
hLF(1-11)Replacement of Cys with SerSignificantly less potent than the reference peptide. mdpi.com
hLF(1-11)Replacement of Trp with PheNo loss of activity. mdpi.com
hLF(19-31)Gln24 -> Lys, Asn26 -> Ala (HLopt2)Significantly enhanced microbicidal activity, especially against fungi. frontiersin.org
15-residue hLf derivativeIncorporation of an additional TrpSubstantial increase in antimicrobial activity. nih.gov

Dimerization and Multimerization Strategies

Dimerization, the linking of two peptide molecules, is another approach to modulate activity, stability, and toxicity. Studies on the hLF(1-11) fragment have explored both homodimerization (linking two identical peptides) and heterodimerization (linking two different peptides). nih.govmdpi.com

Homodimerization of hLF(1-11) via a disulfide bond did not significantly alter its antimicrobial activity compared to the monomeric form. nih.gov In contrast, dimerization of the hLF11 peptide was found to slightly decrease its cytotoxic potency against cancer cells. mdpi.com

A more promising approach appears to be heterodimerization. When hLF(1-11) was linked to a lipopeptide (Laur-Orn-Orn-Cys–NH2), the resulting heterodimer retained high antimicrobial activity, comparable to the more active monomer, but exhibited much lower toxicity towards human red blood cells. nih.govmdpi.com This suggests that heterodimerization can be a powerful tool to create peptides with an improved therapeutic index, balancing high efficacy with reduced toxicity. mdpi.com

Chimeric Peptide Design

Chimeric peptide design involves combining sequences from different parent peptides to create a new molecule with hybrid or enhanced properties. Several chimeric peptides based on this compound have been developed.

One strategy involves combining segments of human and bovine lactoferricin. A chimera containing the N-terminal region of bovine lactoferricin (residues 17-25) fused with the C-terminal region of this compound demonstrated high antimicrobial activity against E. coli. mdpi.com This highlights the importance of the bovine N-terminal segment for bactericidal potency.

Another approach created a chimera by fusing the this compound-derived cell-penetrating peptide hLF11 (residues 1-11) with the core antimicrobial sequence of bovine lactoferricin (RRWQWR). This chimeric design aimed to leverage the cell-penetrating ability of the human fragment to deliver the potent bovine active core, resulting in increased toxicity towards leukemia cells. mdpi.com

Furthermore, a chimera named LFch was created by fusing a fragment of bovine lactoferricin (residues 17-30) with a fragment from another lactoferrin-derived peptide, lactoferrampin (residues 265-284). This fusion peptide surpassed the individual components in bactericidal activity, demonstrating a synergistic effect. shirazu.ac.ir

Table 2: Examples of this compound-Based Chimeric Peptides
Chimera DescriptionComponent 1Component 2Key FindingReference
Human-Bovine HybridBovine LFcin(17-25)Human LFcin C-terminusHigh activity against E. coli. mdpi.com
hLF11-LFcinB CoreHuman LF(1-11)Bovine LFcin core (RRWQWR)Increased cytotoxic activity against Jurkat cells. mdpi.com
Lactoferrin-Chimera (LFch)Bovine LFcin(17-30)Bovine Lactoferrampin(265-284)Greater bactericidal activity than individual peptides. shirazu.ac.ir

Computational Peptide Engineering Approaches

Computational methods, particularly molecular dynamics simulations, have become indispensable tools for understanding and engineering this compound peptides at an atomic level.

Molecular Dynamics Simulations for Peptide-Target Interactions (e.g., DNA, protein targets)

Molecular dynamics (MD) simulations provide detailed insights into the conformational dynamics of peptides and their interactions with biological targets like cell membranes, DNA, and proteins.

An MD simulation study of the hLF(1-11) fragment in various solvent environments, including a membrane-mimicking mixture, revealed how the peptide's structure adapts for membrane interaction. The simulations showed that in a membrane-like environment, hLF(1-11) preferentially adopts a conformation where its cationic region is flexible and elongated, poised to interact with the negatively charged membrane surface, while its hydrophobic C-terminal end forms a more rigid loop that can insert into the membrane's core.

The interaction of lactoferricin with intracellular targets like DNA has also been explored. An in silico analysis predicted that the major DNA and RNA-binding sites of lactoferrin are located within the lactoferricin fragment. nih.gov A separate MD simulation study on camel lactoferrin-derived peptides, including lactoferricin, investigated their binding to DNA. The results confirmed strong electrostatic interactions between the positively charged residues of the peptide and the phosphate (B84403) backbone of DNA. nih.gov The simulations indicated that the peptides bind to DNA without a specific sequence preference, which is consistent with a broad-spectrum antimicrobial activity, and that the interaction strength is dependent on peptide concentration. nih.gov

Computational modeling has also been used to visualize interactions with protein targets. A hybrid model combining cryo-electron microscopy and computational techniques depicted the interaction between human lactoferrin's N-terminal lactoferricin region and the hexon protein of human adenovirus C5, identifying key residues involved in the binding. asm.org These computational insights are crucial for the rational design of new peptide analogues with tailored functions.

Bioinformatics and Machine Learning for Activity Prediction and Design (e.g., AMP classifiers)

The rational design and optimization of this compound (hLfcin) and its analogs have been significantly advanced by the integration of bioinformatics and machine learning (ML). omicstutorials.commdpi.com These computational approaches offer a time- and cost-effective alternative to traditional high-throughput screening methods for discovering and engineering peptides with enhanced antimicrobial or other biological activities. mdpi.comxjtu.edu.cn By modeling the complex relationship between peptide sequence, structure, and function, these tools facilitate the in silico prediction of activity and guide the synthesis of novel, more potent derivatives. researchgate.netruc.dk

Antimicrobial Peptide (AMP) Classifiers

A key application of machine learning in this field is the use of AMP classifiers, which are trained on large datasets of known antimicrobial and non-antimicrobial peptides to predict the likelihood that a given amino acid sequence will possess antimicrobial properties. mdpi.comdntb.gov.ua These models leverage various sequence-based features and algorithms, such as random forests and n-grams (short amino acid motifs), to perform classification. mdpi.com

One prominent example is the use of AmpGram, a high-performance AMP classifier, to design novel fragments from human lactoferrin (hLF). mdpi.comnih.gov In one study, AmpGram was used to generate three new hLF-derived peptides predicted to have a high probability of antimicrobial activity. For comparison, a known antimicrobial fragment, hLF 1-11, was also included in the subsequent experimental validation. mdpi.comnih.gov

The results of the in vitro testing revealed that, contrary to the computational predictions, none of the three newly designed fragments exhibited antimicrobial properties against the six bacterial strains tested. mdpi.comnih.gov However, the known active peptide, hLF 1-11, was confirmed to be lethal against Pseudomonas aeruginosa. nih.gov This outcome underscores a critical challenge in the field: the predictive accuracy of current models is limited by the available training data. Specifically, the scarcity of experimentally validated non-active peptide sequences in databases can bias the algorithms. nih.gov The reporting of such "negative" results is crucial for the development and benchmarking of next-generation AMP prediction models. nih.gov

Table 1. Peptides Designed by AmpGram Classifier and Their Experimental Antimicrobial Activity
Peptide FragmentOriginAMP Prediction (via AmpGram)Experimental Antimicrobial Activity (against tested strains)
hLF 1-11Human LactoferrinConfirmed AMP (Used as control)Active against Pseudomonas aeruginosa nih.gov
hLF 397-412Human LactoferrinPredicted as AMP mdpi.comNo activity observed mdpi.comnih.gov
hLF 448-464Human LactoferrinPredicted as AMP mdpi.comNo activity observed mdpi.comnih.gov
hLF 668-683Human LactoferrinPredicted as AMP mdpi.comNo activity observed mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique applied to lactoferricin derivatives. researchgate.net QSAR attempts to correlate the quantitative physicochemical properties (known as descriptors) of a series of compounds with their biological activities. researchgate.net

While many studies focus on bovine lactoferricin, the principles are applicable to human analogs. For instance, a "soft-modeling" QSAR approach was used to identify key structural parameters affecting the antimicrobial activity of 15-residue murine lactoferricin derivatives. researchgate.netnih.gov This study revealed that the most important structural parameters for predicting antimicrobial activity were the peptide's net charge, charge asymmetry, and its affinity for micelles. researchgate.netnih.gov

In another study focused on designing lactoferricin-derived peptides that could act in synergy with antibiotics against P. aeruginosa, researchers performed a QSAR analysis to predict this permeabilizing activity. nih.gov The model was built by correlating physicochemical properties from experimentally determined data, including antimicrobial activity and affinity for lipopolysaccharide (LPS), with structural data from their tertiary structures. nih.gov This work provides a foundation for the rational design of improved lactoferrin-derived permeabilizers. nih.gov

Table 2. Key Physicochemical Descriptors Identified in QSAR Studies of Lactoferricin Derivatives
QSAR Study FocusKey Identified Parameters for ActivitySource
Antimicrobial activity of murine Lfcin derivativesNet charge, Charge asymmetry, Micelle affinity researchgate.netnih.gov
Antibiotic-enhancing activity of Lfcin-derived peptidesLPS affinity, Antimicrobial activity, Tertiary structure data nih.gov
Antimicrobial activity of Lfcin derivatives against E. coliHelical propensity in segment II (residues 4-9), Charge in segment I (residues 1-3), Charge in segment II acs.org

Homology Similarity Analysis

Further computational analysis using methods like Homology Similarity Analysis (HSA) has been applied to lactoferricin derivatives to understand the structural basis of their activity. One such analysis on a series of derivatives divided the peptide sequences into three segments. acs.org The study found that higher similarity in helical propensity in the central segment (residues 4-9) correlated with greater antimicrobial activity against E. coli. acs.org Additionally, the charge in the first two segments was identified as a major factor influencing the minimum inhibitory concentration (MIC) values. acs.org

Collectively, these bioinformatics and machine learning tools are indispensable for modern peptide engineering. They not only accelerate the discovery process but also provide deeper insights into the structure-activity relationships governing the function of this compound and its derivatives, paving the way for the design of novel peptides with tailored activities.

Methodological Approaches in Human Lactoferricin Research

Peptide Synthesis and Production Methodologies for Research

The study of human lactoferricin (B1576259) (hLfcin), a cationic peptide derived from the N-terminal region of human lactoferrin (hLf), relies on the availability of pure and well-characterized peptides. Researchers employ various techniques to synthesize and produce hLfcin and its analogs for functional and structural investigations.

Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic hLfcin peptides and their derivatives. hilarispublisher.comhilarispublisher.com This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. hilarispublisher.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly utilized for the synthesis of lactoferricin-derived peptides. explorationpub.commdpi.com

The process begins with the swelling of a resin, such as Rink amide resin, in a solvent like dimethylformamide (DMF). explorationpub.com The synthesis proceeds from the C-terminus to the N-terminus. hilarispublisher.com Each cycle involves the deprotection of the N-terminal Fmoc group, typically with a solution of 4-methylpiperidine (B120128) in DMF, followed by the coupling of the next Fmoc-protected amino acid. explorationpub.com Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 6-Cl-1-hydroxybenzotriazole (6-Cl-HOBt) are used to facilitate the formation of the peptide bond. explorationpub.com The success of each coupling and deprotection step is often monitored using methods like the Kaiser test. explorationpub.com

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and the amino acid side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) along with scavengers such as water, triisopropylsilane (B1312306) (TIPS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. explorationpub.com The crude peptide is then precipitated, washed with a solvent like cold ethyl ether, and dried. explorationpub.com This method offers high efficiency and the flexibility to incorporate non-natural amino acids or other modifications to study structure-activity relationships. hilarispublisher.com

Recombinant Expression Systems (e.g., Pichia pastoris, Escherichia coli)

For the production of larger quantities of hLfcin or the full-length human lactoferrin from which it is derived, recombinant expression systems are frequently employed. The methylotrophic yeast Pichia pastoris and the bacterium Escherichia coli are two of the most common hosts.

Pichia pastoris is a favored expression system for glycoproteins like lactoferrin because it can perform post-translational modifications, including glycosylation, and is capable of secreting the recombinant protein into the culture medium, which simplifies purification. nih.govgoogle.com To enhance expression levels, the gene encoding human lactoferrin can be codon-optimized for P. pastoris. nih.gov Expression is often driven by strong, inducible promoters such as the alcohol oxidase 1 (AOX1) promoter, which is induced by methanol. nih.govgoogle.com Optimization of culture conditions, including pH, temperature, and inducer concentration, is crucial for maximizing protein yield. nih.gov Some studies have also explored glycoengineered P. pastoris strains to produce human lactoferrin with more human-like glycan structures. nih.gov

Escherichia coli is another widely used host for recombinant protein production due to its rapid growth and well-understood genetics. researchgate.net Both bovine and human lactoferrin have been expressed in E. coli. researchgate.net While E. coli does not perform glycosylation, it can produce large amounts of non-glycosylated, biologically active lactoferrin. researchgate.net The recombinant protein often accumulates intracellularly as inclusion bodies, which requires cell lysis and subsequent protein refolding steps.

Purification Methods for Recombinant and Synthetic Peptides (e.g., Chromatography, Ultrafiltration, Magnetic Beads)

Following synthesis or recombinant expression, purification is a critical step to obtain a homogenous preparation of hLfcin or its parent protein. A combination of techniques is typically used.

Chromatography is the primary method for purifying both synthetic and recombinant peptides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for purifying synthetic peptides. explorationpub.comnih.gov The crude peptide is loaded onto a C18 or C4 column and eluted with a gradient of an organic solvent, such as acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid. nih.govmdpi.com This separates the target peptide from impurities based on hydrophobicity.

Ion-Exchange Chromatography (IEX) separates proteins based on their net charge. Cation-exchange chromatography, using resins like CM Sepharose FF, is particularly effective for the basic lactoferrin and lactoferricin peptides. google.comresearchgate.net The protein is bound to the column at a low salt concentration and eluted by increasing the salt concentration or changing the pH.

Affinity Chromatography utilizes a specific interaction between the target protein and a ligand immobilized on the chromatography matrix. google.com Heparin-Sepharose chromatography is effective for purifying lactoferrin, which binds to heparin. Immobilized metal ion affinity chromatography (IMAC) can also be used if the recombinant protein is engineered with a polyhistidine tag. google.com

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. researchgate.net It is often used as a final polishing step to remove aggregates or other impurities of different molecular weights.

Ultrafiltration is a membrane filtration technique used to concentrate protein solutions and for buffer exchange. It separates molecules based on size by using a semipermeable membrane with a specific molecular weight cut-off (MWCO). researchgate.net

Magnetic Beads offer a newer, often faster, alternative to traditional column chromatography for protein purification. mdpi.comresearchgate.net The surface of the magnetic beads is coated with a ligand that specifically binds the target protein. After incubation with the crude lysate, the beads are separated from the solution using a magnet, washed, and the purified protein is then eluted. This method is noted for its potential to shorten purification time and reduce costs. mdpi.comresearchgate.net

In Vitro Experimental Models for Activity Assessment

To evaluate the diverse biological activities of human lactoferricin, researchers utilize a range of in vitro models that simulate different physiological and pathological conditions. These models are essential for elucidating the mechanisms of action and determining the spectrum of activity of hLfcin.

Cell-Based Assays (e.g., Bacterial Strains, Fungal Strains, Viral Models, Cancer Cell Lines, Immune Cell Cultures)

Cell-based assays are fundamental for assessing the bioactivity of hLfcin against various cellular targets.

Bacterial and Fungal Strains: The antimicrobial properties of hLfcin are a primary focus of research. acs.orgresearchgate.net Assays are conducted using a wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. hilarispublisher.comnih.gov Standard methods like broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microorganism. researchgate.netnih.gov Time-kill assays are also performed to understand the kinetics of the bactericidal or fungicidal activity. nih.gov

Viral Models: The antiviral activity of hLfcin is investigated using models of viral infection in cell culture. tandfonline.comaai.org For example, pseudovirus neutralization assays are employed to study the inhibition of viral entry into host cells. tandfonline.com These assays often use cell lines susceptible to the virus of interest, such as Vero E6 or Calu-3 cells for coronaviruses. tandfonline.com The effect of the peptide on different stages of the viral life cycle, such as attachment, entry, and replication, can be assessed. aai.orgunizar.es

Cancer Cell Lines: The anticancer potential of hLfcin and its derivatives is evaluated using various human cancer cell lines. acs.orgresearchgate.net Commonly used lines include those from breast cancer (e.g., MCF-7, MDA-MB-231), colon cancer (e.g., HCT-116), gastric cancer (AGS), and leukemia (e.g., Jurkat, HL-60). acs.orgmdpi.combrieflands.com Cytotoxicity is typically measured using assays like the MTT assay, which assesses metabolic activity as an indicator of cell viability. researchgate.net These studies can also investigate the mechanisms of cell death, such as apoptosis or necrosis, and effects on cell cycle progression. mdpi.com

Immune Cell Cultures: To understand the immunomodulatory effects of hLfcin, researchers use cultures of primary immune cells or immune cell lines. nih.gov These include human peripheral blood mononuclear cells (PBMCs), monocytes, dendritic cells, and macrophage cell lines like RAW 264.7 and THP-1. nih.govnih.govimrpress.com Assays measure various immune responses, such as cell maturation (e.g., upregulation of surface markers like CD80, CD83, CD86), cytokine production (e.g., TNF-α, IL-6), and phagocytic activity. nih.govnih.govimrpress.com

Table 1: Examples of Cell Lines Used in this compound Research

Cell TypeCell LineApplication in hLfcin Research
Cancer AGSGastric Cancer Cytotoxicity acs.org
MCF-7Breast Cancer Cytotoxicity acs.orgbrieflands.com
HCT-116Colorectal Cancer Cytotoxicity acs.org
JurkatLeukemia Apoptosis Induction mdpi.com
MDA-MB-231Breast Cancer Cytotoxicity mdpi.combrieflands.com
Immune THP-1Macrophage Inflammatory Response imrpress.com
RAW 264.7Macrophage Inflammatory Response imrpress.com
Viral Host Vero E6SARS-CoV-2 Pseudovirus Neutralization tandfonline.com
Calu-3SARS-CoV-2 Pseudovirus Neutralization tandfonline.com
Caco-2/TC7Rotavirus Neutralization unizar.esresearchgate.net
HEC-1AHIV Adsorption aai.org

Membrane Mimetic Systems (e.g., Liposomes, Artificial Bilayers)

To investigate the molecular interactions between hLfcin and cell membranes, which is a key aspect of its antimicrobial and anticancer activity, researchers use simplified model systems that mimic the lipid composition of biological membranes.

Liposomes: These are spherical vesicles composed of one or more lipid bilayers. They can be formulated with specific lipid compositions to mimic the membranes of bacteria (e.g., containing phosphatidylglycerol or cardiolipin) or cancer cells (e.g., containing phosphatidylserine (B164497) on the outer leaflet). spandidos-publications.complos.org Studies with liposomes can reveal how hLfcin interacts with and perturbs the membrane, for instance, by measuring the leakage of entrapped fluorescent dyes or by observing changes in lipid organization. plos.org

Artificial Bilayers: These systems, including lipid monolayers and supported lipid bilayers, provide a more controlled environment to study peptide-membrane interactions. Techniques like circular dichroism (CD) spectroscopy can be used in the presence of membrane-mimetic solvents or micelles (e.g., dodecylphosphocholine) to study the conformational changes that hLfcin undergoes upon binding to a lipid surface. mdpi.comcdnsciencepub.com Such studies have shown that hLfcin can adopt a more structured, helical conformation in a membrane-like environment compared to its relatively unstructured state in aqueous solution. mdpi.comcdnsciencepub.comrcsb.org These models are crucial for understanding the initial steps of peptide-induced membrane disruption. plos.org

Biofilm Assays

Biophysical Techniques for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights that are highly relevant to their biological function. In this compound research, NMR has been instrumental in elucidating the peptide's conformation, which is closely linked to its antimicrobial activity.

Solution NMR studies have revealed that this compound (LfcinH), a 49-residue peptide, is partially folded in an aqueous solution. nih.gov Specifically, it displays a nascent helix in the region from Gln14 to Lys29. nih.govrcsb.org This is in contrast to the shorter 25-residue bovine lactoferricin, which adopts a distorted antiparallel β-sheet. nih.govrcsb.org When placed in a membrane-mimetic solvent, which simulates the environment of a bacterial membrane, the helical character of LfcinH from Gln14 to Lys29 becomes more pronounced, resembling the conformation of this region within the intact lactoferrin protein. nih.govrcsb.org This suggests that the interaction with microbial membranes induces a conformational change that is important for its activity.

Two-dimensional NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton resonances and determine through-space proximities between protons, which are then used to calculate the peptide's structure. nih.gov For instance, the presence of specific correlations in the NMR spectra confirmed the integrity of the peptide bond between Ala11 and Val12 and identified two additional C-terminal residues in a 49-residue LfcinH peptide, which was longer than previously reported versions. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

CD studies on this compound and its derived peptides have provided significant insights into their conformational plasticity. In aqueous solutions, synthetic peptides corresponding to helical regions of human lactoferrin often show an irregular, unordered structure. nih.govnih.gov However, upon interaction with components of bacterial membranes, such as lipopolysaccharide (LPS) or in the presence of membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, these peptides undergo a significant conformational change. nih.govnih.gov Interestingly, for an 11-amino-acid peptide (HLP-2) from human lactoferrin, interaction with E. coli LPS induced a β-strand conformation rather than the expected α-helix. nih.govnih.gov This structural transition is believed to be a key step in its antimicrobial mechanism, possibly involving the formation of ordered peptide aggregates on the bacterial surface. nih.gov

The effect of environmental factors like pH on the structure of human lactoferrin has also been investigated using CD. At neutral pH, recombinant human lactoferrin predominantly exhibits an α-helical structure. nih.gov However, at alkaline pH, the structure unfolds, and at acidic pH, the protein tends to precipitate. nih.gov These findings highlight the sensitivity of lactoferrin's conformation to its surroundings, which has implications for its biological activity in different physiological niches.

The table below shows examples of secondary structure content of this compound-derived peptides under different conditions, as determined by CD spectroscopy.

Table 3: Secondary Structure of this compound Peptides Determined by Circular Dichroism

Peptide/Protein Environment Predominant Secondary Structure
HLP-2 Aqueous solution Irregular/Unordered nih.govnih.gov
HLP-2 In presence of E. coli LPS β-strand nih.govnih.gov
Recombinant Human Lactoferrin pH 7.0 α-helix nih.gov
Recombinant Human Lactoferrin Alkaline pH Unfolded nih.gov
R-DIM-P-LF11-334 Aqueous solution Unstructured (~60%) and β-sheet oncotarget.com
R-DIM-P-LF11-334 In presence of cancer mimic membranes (POPS) α-helix (~40%) oncotarget.com

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides like this compound. It provides precise information on molecular weight and sequence, confirming the identity and purity of synthetic or purified peptides.

In this compound research, MS is routinely used to verify the mass of synthesized or isolated peptides. nih.gov For instance, electrospray ionization (ESI) mass spectrometry was used to confirm that a purified this compound peptide was indeed the 49-residue version, which was longer than some previously studied forms. nih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is another common method used to confirm the identity of lactoferricin-derived peptides. nih.gov

Furthermore, MS is crucial for detailed sequence analysis and characterization of post-translational modifications. Liquid chromatography coupled with mass spectrometry (LC-MS) allows for the separation of different peptide fragments from a digested protein, which can then be individually analyzed. mdpi.com Using techniques like higher-energy collisional dissociation (HCD), precursor peptide ions are fragmented, and the resulting fragmentation pattern is used to determine the amino acid sequence. mdpi.com This methodology has been applied to analyze the digestive profiles of human lactoferrin, identifying the various peptides, including lactoferricin, that are released. mdpi.com MS can also confirm the formation of disulfide bonds by comparing the mass of the reduced and oxidized forms of the peptide. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. This allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

In the study of this compound, ITC has been used to quantify its interaction with various biological targets. For example, the binding of a recombinant form of the Treponema pallidum protein Tp34 to human lactoferrin was characterized by ITC, revealing a high, submicromolar affinity. nih.gov This provides quantitative evidence for the interaction between the bacterial protein and the host's lactoferrin.

ITC experiments are performed by titrating a ligand (e.g., lactoferricin or a binding partner) into a sample cell containing the macromolecule of interest. elifesciences.orgpsu.edu The heat released or absorbed upon each injection is measured, and the data are fitted to a binding model to extract the thermodynamic parameters. elifesciences.orgpsu.edu For instance, the interaction between Neisserial lactoferrin binding protein B (LbpB) and human lactoferrin was analyzed using ITC. The wild-type protein bound to lactoferrin with a dissociation constant (Kd) of 0.14 µM and a binding stoichiometry of approximately 1:1. elifesciences.org This technique is also invaluable for assessing how mutations affect binding, providing a quantitative measure of the change in affinity. elifesciences.org

The table below provides an example of thermodynamic data obtained from ITC studies involving human lactoferrin.

Table 4: Thermodynamic Parameters for the Interaction of Neisseria meningitidis LbpB with Human Lactoferrin

Interacting Molecules Binding Affinity (Kd) (µM) Stoichiometry (n) Enthalpy (ΔH) (kcal/mol)
NmLbpB (wild-type) + Human Lactoferrin 0.14 ~1 -15.8 elifesciences.org

Mass Spectrometry for Peptide Characterization

Molecular Biology and Gene Expression Studies in Research Models

The investigation of this compound (hLf) and its precursor, lactoferrin (Lf), at the molecular level has been crucial in elucidating its diverse biological functions. Researchers employ a variety of molecular biology techniques to study gene expression and protein-nucleic acid interactions, providing insights into its regulation and mechanisms of action.

Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a fundamental technique used to quantify the expression levels of the lactoferrin gene (LTF) in various research models. This method allows for the sensitive and specific measurement of messenger RNA (mRNA) transcripts, providing a snapshot of gene activity under different conditions.

In studies involving recombinant human lactoferrin (hLF) expression, qRT-PCR is essential for screening and identifying clones with the highest levels of hLF mRNA. For instance, in a study expressing hLF in the edible alga Chlamydomonas reinhardtii, qRT-PCR was used to detect significant differences in hLF mRNA levels among various transgenic clones, with the expression levels of mRNA generally correlating with the protein expression levels. tandfonline.com The relative expression level is often calculated using the 2-ΔΔCT method, with a housekeeping gene like actin serving as an internal control for normalization. tandfonline.com

The versatility of qRT-PCR is also evident in studies investigating the immunomodulatory properties of lactoferrin. In a rat model, qRT-PCR was employed to assess the effect of human lactoferrin on the gene expression of the cytokine IL4 and the pattern-recognition receptor TLR4 in splenocytes under stress and lipopolysaccharide (LPS) administration. scienceopen.com This research demonstrated that lactoferrin could reduce the stress- and LPS-induced increase in the gene expression of both IL4 and TLR4. scienceopen.com

Furthermore, qRT-PCR has been instrumental in understanding the role of lactoferrin in various diseases. In studies of hypertension, qRT-PCR was used in validation cohorts to confirm the differential expression of the lactoferrin gene (LTF) in monocytes of hypertensive individuals compared to normotensive controls. nih.gov Similarly, in cancer research, qRT-PCR has been used to monitor the gene expression of pro-apoptotic, angiogenesis, and metastatic proteins in cancer cells treated with lactoferrin, revealing its influence on pathways related to cell death and tumor progression. acs.org The technique has also confirmed the downregulation of the pro-apoptotic gene ASC and NRF2-regulated genes in different cell lines treated with lactoferrin. researchgate.net

The induction of lactoferrin gene expression by various stimuli is another area of investigation where qRT-PCR plays a key role. Studies have shown that innate immune stimuli like lipopolysaccharide (LPS) and double-stranded RNA (dsRNA) can strongly induce the expression of LF mRNA in a dose- and time-dependent manner in mouse mammary epithelial cells. nih.gov

Table 1: Examples of qRT-PCR Applications in Human Lactoferrin Research

Research AreaModel SystemKey Findings
Recombinant Protein ExpressionChlamydomonas reinhardtiiIdentified clones with the highest hLF mRNA expression levels. tandfonline.comtandfonline.com
ImmunomodulationRat splenocytesShowed that lactoferrin reduces stress- and LPS-induced increases in IL4 and TLR4 gene expression. scienceopen.com
HypertensionHuman monocytesConfirmed elevated lactoferrin (LTF) gene expression in hypertensive individuals. nih.gov
CancerHuman breast cancer cell line (MDA-MB-231)Monitored changes in gene expression related to apoptosis and metastasis. acs.orgresearchgate.net
Innate ImmunityMouse mammary epithelial cells (HC-11)Demonstrated induction of LF mRNA expression by LPS and dsRNA. nih.gov

Protein-DNA/RNA Interaction Studies

Understanding how human lactoferrin and its derivatives interact with nucleic acids is fundamental to deciphering its roles in gene regulation and other cellular processes. Several techniques are employed to study these interactions.

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a common in vitro technique used to detect protein-DNA or protein-RNA interactions. This method is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe.

EMSA has been used to demonstrate that human delta-lactoferrin can specifically interact with certain DNA sequences in vitro. fao.org It has also been employed to show the binding of the estrogen receptor α (ERα) to the estrogen response element (ERE) within the human lactoferrin gene promoter. researchgate.net Furthermore, studies have utilized EMSA to show that the binding of ERα to the mouse lactoferrin gene promoter can be influenced by the presence of an estrogen response-related element (ERRE). bioscientifica.com Peptides derived from bovine lactoferricin have also been shown to form stable complexes with plasmid DNA using gel retardation assays, a variation of EMSA. plos.orgspringernature.com

Chromatin Immunoprecipitation (ChIP): ChIP is a powerful technique used to investigate protein-DNA interactions within the natural chromatin context of the cell (in vivo). This method involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then purified and can be identified by PCR, qPCR, or sequencing.

ChIP assays have provided evidence that delta-lactoferrin interacts with specific DNA sequences in vivo. fao.org This technique has also been crucial in understanding the regulation of lactoferrin gene expression during myeloid maturation. ChIP studies have shown that the transcription factors C/EBP alpha and C/EBP epsilon bind to the lactoferrin promoter at different stages of maturation, and that the repressor protein CDP/cut also plays a role. nih.gov

Other Interaction Studies: Beyond EMSA and ChIP, other methods are used to characterize the interaction between lactoferrin and nucleic acids. Fluorescence measurements and electrophoretic mobility shift assays have been used to quantitatively characterize the structural determinants of DNA recognition by the high-affinity DNA-binding site of human lactoferrin. nih.gov These studies have revealed that lactoferrin interacts with both specific and nonspecific DNA sequences, with the formation of specific contacts increasing the binding affinity. nih.gov It has been shown that human lactoferrin can be purified effectively using affinity chromatography on single-stranded DNA-agarose, highlighting its strong interaction with DNA. nih.gov Additionally, computational docking studies have been used to explore the potential interactions between human lactoferrin and viral proteins, such as the SARS-CoV-2 spike protein, and cellular receptors like ACE2. researchgate.netresearchgate.net

Table 2: Methodologies for Studying Protein-Nucleic Acid Interactions in Human Lactoferrin Research

TechniquePrincipleApplication in Lactoferrin Research
Electrophoretic Mobility Shift Assay (EMSA)Detects in vitro protein-nucleic acid binding based on altered mobility in a gel.Demonstrating specific DNA binding by delta-lactoferrin and the estrogen receptor α to the lactoferrin promoter. fao.orgresearchgate.netbioscientifica.com
Chromatin Immunoprecipitation (ChIP)Identifies in vivo protein-DNA interactions by immunoprecipitating protein-DNA complexes.Showing in vivo binding of delta-lactoferrin and transcription factors (C/EBPα, C/EBPε) to the lactoferrin promoter. fao.orgnih.gov
Affinity ChromatographyPurifies proteins based on their specific binding to a ligand immobilized on a matrix.One-step purification of human lactoferrin using single-stranded DNA-agarose. nih.gov
Fluorescence MeasurementsMeasures changes in fluorescence to study binding events and conformational changes.Quantifying the thermodynamics and kinetics of lactoferrin-DNA interactions. nih.gov
Computational DockingPredicts the preferred orientation of one molecule to a second when bound to each other.Investigating the binding of lactoferrin to viral proteins and cellular receptors. researchgate.netresearchgate.net

Comparative Research on Lactoferricin Peptides

Species-Specific Differences in Lactoferricin (B1576259) Structure and Activity (Human vs. Bovine, Mouse)

The structural and functional characteristics of lactoferricin are not conserved across species, with human, bovine, and mouse variants exhibiting distinct properties. These differences are rooted in their amino acid sequences, which dictate their three-dimensional structures and, consequently, their antimicrobial efficacy.

Human Lactoferricin (LfcinH) is a 49-residue peptide, typically corresponding to amino acids 1-49 of the mature human lactoferrin protein. rcsb.orgmdpi.com Structural studies using nuclear magnetic resonance (NMR) have shown that in a membrane-mimicking environment, LfcinH adopts a helical conformation from residues Gln14 to Lys29. rcsb.org This helical characteristic is similar to the conformation found in the intact parent protein. rcsb.org However, its antimicrobial activity is generally considered to be lower than that of its bovine counterpart. avma.orgacs.org The activity of LfcinH is often described as bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. cabidigitallibrary.org This reduced potency has been partly attributed to its lower number of critical hydrophobic residues, such as tryptophan, compared to the bovine version. plos.org Quantitative assessments have reported a Minimum Inhibitory Concentration (MIC) for LfcinH against certain E. coli strains to be 320 µM or greater than 100 µg/mL. nih.govnih.gov

Bovine Lactoferricin (LfcinB) is a smaller, 25-residue peptide that corresponds to amino acids 17-41 of bovine lactoferrin. acs.orgrcsb.org Unlike LfcinH, the structure of LfcinB is characterized by a distorted antiparallel β-sheet. rcsb.orgrcsb.org This is a significant conformational change, as the corresponding region in the intact bovine lactoferrin protein exists as an α-helix. acs.orgrcsb.org LfcinB demonstrates substantially higher antimicrobial potency than LfcinH and is considered bactericidal, causing rapid cell death. avma.orgcabidigitallibrary.org Its superior activity is linked to a higher net positive charge and a distinct distribution of hydrophobic and cationic residues, including two crucial tryptophan residues that facilitate membrane interaction. nih.govnih.gov The MIC of LfcinB against E. coli has been measured at approximately 80 µM. nih.gov

Mouse Lactoferricin is less extensively characterized than the human and bovine peptides. The parent protein, mouse lactoferrin, is a well-conserved 80 kDa glycoprotein (B1211001), and its N-terminal region is known to be responsible for its antimicrobial functions. hycultbiotech.com The lactoferricin domain within the mouse protein is crucial for its bactericidal activity, binding to the bacterial surface. uniprot.org The N-terminal portion also exhibits strong antifungal activity against pathogens like C. albicans. uniprot.org However, the specific amino acid sequence, residue count, and precise secondary structure of the cleaved mouse lactoferricin peptide are not as clearly defined in scientific literature as those for LfcinH and LfcinB.

The following table summarizes the key differences between lactoferricin peptides from these species.

FeatureThis compound (LfcinH)Bovine Lactoferricin (LfcinB)Mouse Lactoferricin
Parent Protein Origin Residues 1-49 rcsb.orgmdpi.comResidues 17-41 acs.orgrcsb.orgN-terminal region uniprot.org
Residue Count 49 amino acids rcsb.org25 amino acids rcsb.orgNot well-defined
Secondary Structure α-helical rcsb.orgAntiparallel β-sheet rcsb.orgNot determined
Antimicrobial Potency Lower; Bacteriostatic avma.orgcabidigitallibrary.orgHigher; Bactericidal avma.orgcabidigitallibrary.orgActive; Bactericidal uniprot.org
MIC (vs. E. coli) ~320 µM nih.gov~80 µM nih.govNot reported

Comparative Analysis with Intact Lactoferrin and Other Antimicrobial Peptides

The biological activity of this compound is best understood when compared with its precursor molecule, intact lactoferrin, and with other peptides belonging to the broader class of antimicrobial peptides (AMPs).

Comparison with Intact Lactoferrin A consistent finding in numerous studies is that lactoferricin peptides are significantly more potent antimicrobial agents than the intact lactoferrin protein from which they are derived. avma.orgcabidigitallibrary.orgmdpi.comresearchgate.net This difference in potency is linked to fundamental changes in their mechanism of action and structure.

Mechanism of Action: Intact lactoferrin primarily exerts a bacteriostatic effect by sequestering free iron, an essential nutrient for microbial growth. proteopedia.org In contrast, lactoferricin's primary mechanism is the direct disruption of bacterial cell membranes, leading to permeabilization and cell death, a function that is independent of iron chelation. cabidigitallibrary.orgnih.gov

Structure and Potency: The proteolytic cleavage of lactoferrin into lactoferricin induces a critical conformational change. In bovine lactoferrin, the region corresponding to LfcinB is an α-helix, but upon cleavage, it refolds into a more active β-sheet structure. acs.orgoup.com This structural rearrangement exposes key hydrophobic and cationic residues, enhancing the peptide's ability to interact with and disrupt the negatively charged bacterial membranes. oup.com This structural liberation is believed to be the primary reason for the dramatic increase in antimicrobial potency observed in lactoferricin compared to the full-length protein. oup.com

Comparison with Other Antimicrobial Peptides (AMPs) Lactoferricins belong to the diverse family of cationic AMPs, which are a key component of the innate immune system in many organisms. oup.com When compared to other well-known AMPs, lactoferricins share several hallmark features but also possess unique characteristics.

Amphipathicity: Like many AMPs such as magainins from frogs and dermaseptins, lactoferricins are amphipathic, meaning they have distinct hydrophobic and hydrophilic regions. nih.gov This property is essential for their function, allowing them to selectively insert into the lipid bilayers of microbial membranes.

Key Residues: The potent activity of bovine lactoferricin is heavily dependent on its arginine and tryptophan residues. avma.orgnih.gov This feature is common among many highly active synthetic and natural AMPs, where positively charged residues (like arginine) target the peptide to the bacterial surface and bulky hydrophobic residues (like tryptophan) drive membrane insertion and disruption. avma.org

Other Lactoferrin-Derived Peptides: Besides lactoferricin, the hydrolysis of lactoferrin can release other active peptides. Lactoferrampin, another peptide from the N-lobe of lactoferrin, also exhibits potent bactericidal activity by damaging cell membranes. cabidigitallibrary.org Shorter fragments, such as the human lactoferrin-derived peptide hLf(1-11), have also been shown to possess antimicrobial capabilities against specific pathogens like Pseudomonas aeruginosa. nih.govmdpi.com

The following table provides a comparative overview of this compound, its parent molecule, and other AMPs.

Compound/ClassPrimary Antimicrobial MechanismRelative PotencyKey Structural Features for Activity
Intact Lactoferrin Iron sequestration (bacteriostatic) proteopedia.orgLow avma.orgGlobular protein with two iron-binding lobes wikipedia.org
This compound (LfcinH) Direct membrane interaction nih.govModerate avma.org49-residue peptide, α-helical structure rcsb.org
Bovine Lactoferricin (LfcinB) Potent membrane disruption (bactericidal) cabidigitallibrary.orgHigh avma.orgacs.org25-residue peptide, β-sheet structure, high positive charge, Trp residues nih.govrcsb.org
Other Cationic AMPs (e.g., Magainins) Pore formation, membrane disruption nih.govVaries (often high)Typically short, cationic, amphipathic α-helical or β-sheet structures nih.gov

Challenges and Future Directions in Human Lactoferricin Research

Elucidating Comprehensive Molecular Mechanisms and Interplay

A primary challenge lies in fully elucidating the comprehensive molecular mechanisms that underpin the diverse biological activities of hLfcin. While it is known that hLfcin is a cationic peptide derived from the N-terminal region of lactoferrin, the precise molecular interactions and signaling pathways it modulates are still being unraveled. rsc.orgmdpi.comnih.gov

Molecular docking studies have provided insights into the potential interactions of the parent molecule, human lactoferrin (hLf), with key proteins involved in apoptosis, such as XIAP and Caspase-3. mdpi.comscilit.com These studies suggest that the lactoferricin (B1576259) region of hLf is a primary site for these interactions. mdpi.com However, further experimental validation is required to confirm these interactions for isolated hLfcin and to understand the downstream consequences of these binding events.

The interplay between hLfcin and various cellular components is complex. For instance, its interaction with bacterial membranes, particularly with lipopolysaccharide (LPS) in Gram-negative bacteria, is a key aspect of its antimicrobial activity. mdpi.comnih.gov The Arg2–Arg3–Arg4–Arg5 stretch in human lactoferrin has been identified as crucial for this binding. mdpi.comnih.gov Understanding the structural basis of these interactions at an atomic level will be critical for designing more potent antimicrobial agents.

Furthermore, the signaling pathways initiated by different forms of lactoferrin, such as the secreted form (sLF) and the intracellular delta-lactoferrin (ΔLF), appear to be distinct. plos.org While sLF is associated with receptor-mediated pathways involving GPCR and PI3K, ΔLF signaling centers around intracellular molecules. plos.org It is important to investigate where hLfcin fits within these signaling networks and whether it can activate unique pathways.

Table 1: Key Molecular Interactions of Human Lactoferrin and Its Derivatives

Interacting MoleculeInteracting Region/Domain of LactoferrinBiological Implication
XIAP (X-linked Inhibitor of Apoptosis Protein)Lactoferricin region (residues 1–47) of the N-lobe mdpi.comPotential disruption of XIAP's inhibition of caspases, promoting apoptosis. mdpi.comscilit.com
Caspase-3Lactoferricin region (residues 1–47) of the N-lobe mdpi.comStabilization and enhancement of Caspase-3 activation, promoting apoptosis. mdpi.comscilit.com
Lipopolysaccharide (LPS)N-terminal loop (residues 28-34), including the Arg2–Arg3–Arg4–Arg5 stretch mdpi.comnih.govDirect interaction with bacterial outer membranes, contributing to antimicrobial activity. mdpi.comnih.gov
Heparan Sulfate (B86663) Proteoglycans (HSPGs)Not fully elucidated for hLfcinPotential role in cellular uptake and antiviral activity. researchgate.netnih.gov
DNANot fully elucidated for hLfcinThe parent molecule, lactoferrin, can bind to DNA, suggesting a potential role in gene regulation. mdpi.comresearchgate.net

Advancements in Peptide Engineering for Enhanced Research Tools

Peptide engineering offers a promising avenue for developing more potent and specific research tools based on the hLfcin scaffold. acs.orgnih.gov Modifications to the amino acid sequence can enhance its therapeutic properties. nih.gov

For example, studies on engineered fragments of human lactoferrin have shown that it is possible to create variants with significantly improved anticancer activity compared to the full-length protein. acs.orgnih.gov One such fragment, rtHLF4, demonstrated up to 100-fold increased anticancer activity and was found to upregulate pro-apoptotic markers. acs.orgnih.gov

The development of synthetic peptides derived from hLfcin, such as hLF(1-11), has also shown promise. researchgate.nettandfonline.com These smaller peptides can retain or even have enhanced antimicrobial activity. mdpi.com For instance, hLF(1-11) has demonstrated efficacy against antibiotic-resistant bacteria. tandfonline.com

Future engineering efforts could focus on:

Improving Stability: Enhancing the resistance of hLfcin-derived peptides to proteolytic degradation in biological environments.

Increasing Specificity: Modifying the peptide sequence to target specific cell types or pathogens, thereby reducing potential off-target effects.

Optimizing Physicochemical Properties: Adjusting properties like hydrophobicity and charge distribution to improve membrane interaction and cellular uptake. mdpi.com

Creating Chimeric Peptides: Combining the active domains of hLfcin with other functional peptides, such as lactoferrampin, to create novel molecules with synergistic activities. nih.gov

Development of Advanced Research Methodologies and Models

To overcome current limitations, the development and application of advanced research methodologies and models are crucial.

In Silico and High-Throughput Screening: Computational approaches, such as molecular docking and the use of AMP prediction models like AmpGram, can aid in the rational design and in silico screening of novel hLfcin-derived peptides. mdpi.commdpi.comnih.gov However, it is important to note that predictions from these models require experimental validation, as some predicted antimicrobial fragments have shown no activity in laboratory tests. mdpi.comnih.gov

Advanced Cellular and Animal Models: Genome-wide pathway analysis in cellular models, like the Flp-In T-Rex system used to study different lactoferrin isoforms, can provide a systemic view of the signaling networks affected by hLfcin. plos.org The use of transgenic animal models, such as mice expressing human lactoferrin, can offer insights into the in vivo functions of hLfcin, although species-specific differences in interacting proteins, like proteases, need to be considered. cdnsciencepub.com

Sophisticated Analytical Techniques: A suite of advanced analytical techniques is necessary for the comprehensive characterization of hLfcin and its interactions. These include:

High-Performance Liquid Chromatography (HPLC): For the purification and quantification of lactoferrin and its fragments. researchgate.netresearchgate.net

Mass Spectrometry (e.g., MALDI-TOF): For determining the precise molecular weight and identifying post-translational modifications of recombinant proteins. nih.govnih.gov

Spectroscopic Methods (e.g., CD and NMR): To study the secondary structure and conformational changes of peptides in different environments. researchgate.net

Addressing Research Gaps in Specific Biological Contexts

While much of the research on hLfcin has focused on its antimicrobial and anticancer properties, there are several biological contexts where its role remains largely unexplored.

Table 2: Key Research Gaps in Human Lactoferricin Research

Research AreaIdentified GapFuture Research Direction
Immune Modulation The precise mechanisms by which hLfcin modulates innate and adaptive immune responses are not fully defined. nih.gov While the parent molecule, lactoferrin, is known to interact with immune cells, the specific contribution of hLfcin is less clear. nih.govInvestigate the interaction of hLfcin with specific immune cell receptors (e.g., TLRs) and delineate the downstream signaling pathways involved in cytokine production and immune cell activation.
Wound Healing The potential role of hLfcin in promoting tissue repair and regeneration is an emerging area of interest.Explore the effects of hLfcin on fibroblast and keratinocyte proliferation and migration, as well as its influence on the expression of growth factors and extracellular matrix components.
Gut Microbiota Regulation The impact of orally administered hLfcin on the composition and function of the gut microbiome is not well understood. Lactoferrin has been shown to modulate the gut microbiota. mdpi.comConduct studies to assess how hLfcin influences the balance of beneficial and pathogenic bacteria in the gut and its potential therapeutic implications for dysbiosis-related conditions.
Neurobiology The potential neuroprotective or neuromodulatory effects of hLfcin are largely unknown.Investigate the ability of hLfcin to cross the blood-brain barrier and its potential interactions with neural cells, exploring its role in neuroinflammation and neurodegenerative processes.
Viral Infections While lactoferrin has shown antiviral activity, the specific mechanisms of hLfcin against a broad range of viruses, including enveloped and non-enveloped viruses, require further investigation. tandfonline.comfrontiersin.orgElucidate the direct antiviral mechanisms of hLfcin, such as blocking viral entry or inhibiting replication, for various viral pathogens.

Addressing these research gaps will not only deepen our fundamental understanding of this compound but also pave the way for novel therapeutic applications across a spectrum of diseases.

Q & A

Q. What ethical considerations apply to studies involving this compound derived from biological samples?

  • Answer: Obtain informed consent for using human milk or plasma samples, specifying research scope and anonymization protocols. Comply with Helsinki Declaration guidelines and document IRB approvals. For secondary data use, ensure compliance with original consent terms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.